2-Methylisoborneol
Overview
Description
2-Methylisoborneol is an irregular monoterpene derived from the universal monoterpene precursor geranyl pyrophosphate. It is known for its distinct earthy or musty odor, which can be detected at very low concentrations in water. This compound is produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomycetia, and it is a significant contributor to taste and odor issues in drinking water and seafood .
Mechanism of Action
Target of Action
2-Methylisoborneol (2-MIB) is an irregular monoterpene derived from the universal monoterpene precursor geranyl pyrophosphate . It is primarily produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomycetia, as well as some other prokaryotes and eukaryotes . The main genera in the cyanobacteria that have been shown to produce 2-MIB include Oscillatoria, Phormidium, and Planktothrix, while the main genus in the Actinomycetia that produces 2-MIB is Streptomyces .
Mode of Action
The biosynthesis of 2-MIB involves the enzymatic conversion of 2-methyllinalyl diphosphate (2-Me-LPP) with this compound synthase (2MIBS) . Both enantiomers of 2-Me-LPP were synthesized enantioselectively using Sharpless epoxidation as a key step . It was demonstrated that ®-2-Me-LPP is the on-pathway intermediate, while a minor formation of 2-MIB from (S)-2-Me-LPP may be explained by isomerization to 2-Me-GPP and then to ®-2-Me-LPP .
Biochemical Pathways
The biosynthesis of 2-MIB was initially suggested to proceed through degradation of a sesquiterpene . Further investigations pointed to a methylated monoterpene . The biosynthetic model includes the methylation of geranyl diphosphate (GPP) to 2-methyl-GPP (2-Me-GPP), followed by cyclization to 2-MIB .
Pharmacokinetics
It is known that 2-mib is a semi-volatile compound . It can be efficiently degraded by TiO2 photocatalysis and can also be easily adsorbed on granular activated carbon .
Result of Action
2-MIB is known for its distinct earthy or musty odor, which most people can easily smell . The odor detection threshold of 2-MIB is very low, ranging from 0.002 to 0.02 micrograms per liter in water . It is also a factor in cork taint in winemaking . In addition, 2-MIB has moderate antifungal activity as observed for its inhibition of mycelial growth and sporulation in Fusarium moniliforme .
Action Environment
The production of 2-MIB can be influenced by environmental factors such as temperature and light intensity . For instance, increasing temperature could favor the conversion of bound intracellular to dissolved 2-MIB, while increasing light intensity stimulates the release of dissolved intracellular 2-MIB into the environment . Therefore, environmental conditions play a crucial role in the action, efficacy, and stability of 2-MIB.
Biochemical Analysis
Biochemical Properties
The biosynthesis of 2-Methylisoborneol in cyanobacteria involves two key reactions: the methylation of the monoterpene precursor geranyl diphosphate (GPP) to 2-methyl-GPP, catalyzed by geranyl diphosphate 2-methyltransferase (GPPMT), and the subsequent cyclization of 2-methyl-GPP to this compound, catalyzed by this compound synthase (MIBS) .
Cellular Effects
The exposure to this compound in water has been associated with various health challenges . It is produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomycetia . The death of these microorganisms releases this compound that is trapped in the cells .
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of geranyl diphosphate (GPP) to 2-methyl-GPP by the enzyme geranyl diphosphate 2-methyltransferase (GPPMT). This is followed by the cyclization of 2-methyl-GPP to this compound by the enzyme this compound synthase (MIBS) .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the concentration of this compound in Lake Yangcheng ranged from 0.4 to 940.6 ng/L, with distinct seasonal and spatial variations .
Metabolic Pathways
This compound is involved in the isoprenoid pathway. The synthesis of this compound in cyanobacteria consists of two steps: the methylation of geranyl diphosphate (GPP) to 2-methyl-GPP by geranyl diphosphate 2-methyltransferase (GPPMT), and the cyclization of 2-methyl-GPP to this compound by this compound synthase (MIBS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylisoborneol can be synthesized through the methylation of geranyl pyrophosphate followed by cyclization. The biosynthesis involves the elongation of dimethylallyl diphosphate with 2-methylisopentenyl diphosphate using farnesyl diphosphate synthase, followed by terpene cyclization .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes using cyanobacteria and actinomycetes. These microorganisms are cultured under controlled conditions to produce the compound, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methylisoborneol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of various oxygenated derivatives.
Reduction: Reduction typically results in the formation of less oxidized, more saturated compounds.
Substitution: Halogenation can produce halogenated derivatives of this compound.
Scientific Research Applications
2-Methylisoborneol has several scientific research applications across various fields:
Chemistry: It is used as a model compound in studies of odorant molecules and their detection.
Biology: Research on microbial degradation of this compound helps in understanding the metabolic pathways of microorganisms.
Medicine: Studies on the compound’s effects on human health, particularly its role in causing taste and odor issues in drinking water, are ongoing.
Industry: It is used in the seafood industry to address off-flavor issues in products like catfish and crawfish
Comparison with Similar Compounds
Geosmin: Another irregular sesquiterpene with a similar earthy odor, often found alongside 2-Methylisoborneol in water sources.
2-Methyl-2-bornanol: A structurally similar compound with comparable odor characteristics.
Uniqueness: this compound is unique due to its very low odor detection threshold and its widespread occurrence in various water sources. Its production by a diverse range of microorganisms and its significant impact on water quality and seafood flavor make it a compound of particular interest in environmental and industrial research .
Properties
IUPAC Name |
1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYXNXGVLGKVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (1R,2R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035417 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2371-42-8 | |
Record name | 2-Methylisoborneol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Melting Point |
170 °C | |
Record name | (1R,2R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035417 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What are the primary sources of 2-MIB in the environment?
A1: 2-MIB is primarily produced by certain species of cyanobacteria (blue-green algae) and actinomycetes (a type of bacteria). These microorganisms are commonly found in freshwater environments like lakes, reservoirs, and rivers. [, , , , ]
Q2: Are there specific conditions that favor 2-MIB production?
A2: Yes, several factors can influence 2-MIB production, including nutrient levels (especially nitrogen and phosphorus), water temperature, and light intensity. [, ] For instance, geosmin concentrations, another compound causing similar off-flavors, increased under higher nitrate concentrations, being linearly proportional to cell density. [] High light intensity and phosphorus stress may decrease geosmin, while lower temperatures could potentially reduce 2-MIB production. []
Q3: Why is 2-MIB noticeable even at very low concentrations?
A3: Both 2-MIB and geosmin have incredibly low odor threshold concentrations, meaning humans can detect them at extremely low levels in water. [, ] For instance, the odor threshold for 2-MIB in water can be as low as 5-10 ng/L, which is equivalent to parts per trillion. []
Q4: Does 2-MIB pose any health risks at concentrations found in drinking water?
A4: While 2-MIB imparts an undesirable taste and odor, it is not considered toxic at the low concentrations typically found in drinking water. [, ]
Q5: What is the chemical structure of 2-MIB?
A5: 2-MIB (2-exo-hydroxy-2-methyl-bornane) is a bicyclic monoterpene alcohol. Its structure is closely related to camphor, with an additional methyl and hydroxyl group. [, ]
Q6: What analytical techniques are commonly used to detect and quantify 2-MIB?
A6: Several methods are available for 2-MIB analysis, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common. Sample preparation techniques, such as Solid-Phase Microextraction (SPME), Headspace Liquid-Phase Microextraction (HS-LPME), and Purge-and-Trap (P&T) are often employed to concentrate 2-MIB before GC-MS analysis. [, , , , , ]
Q7: What are the challenges in accurately measuring 2-MIB in complex matrices like fish tissue?
A7: Analyzing 2-MIB in fish tissue presents challenges due to matrix interference and the need for sensitive extraction methods. Techniques like microwave cooking under nitrogen flow, followed by trapping and extracting the condensate, have been developed to address these issues. []
Q8: How can 2-MIB be removed from drinking water?
A8: Common water treatment methods for 2-MIB removal include activated carbon adsorption, ozonation, and biofiltration. [, , , , ] Among these, activated carbon adsorption has been found effective for removing both 2-MIB and geosmin. [] Research is ongoing to optimize the efficiency and cost-effectiveness of these treatment processes.
Q9: Can the production of 2-MIB in aquaculture be controlled?
A9: Managing 2-MIB in aquaculture is challenging. Strategies include minimizing nutrient loading to reduce cyanobacterial blooms, using aeration to disrupt stratification, and implementing biocontrol methods. [] Some studies suggest that biofloc technology production systems may have a lower incidence of 2-MIB and geosmin-related off-flavor episodes. []
Q10: What are some ongoing areas of research related to 2-MIB?
A10: Current research focuses on:
- Understanding the genetic basis of 2-MIB production in different microorganisms. [] For example, research has shown that in cyanobacteria, two adjacent genes, SAM-dependent methyltransferase and monoterpene cyclase, are responsible for 2-MIB biosynthesis. []
- Developing rapid and sensitive detection methods for 2-MIB. [, ]
- Exploring novel treatment technologies for 2-MIB removal. [, ] For example, bauxite catalyzed ozonation has shown promise as an effective method for 2-MIB removal in drinking water. []
- Investigating the ecological role of 2-MIB and its impact on aquatic organisms. [, ]
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